

Introduction: The Quest for New E3 Ligase Recruiters

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Compound of Interest

Compound Name: EN884

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Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins. A popular strategy within TPD is the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the proteasome.

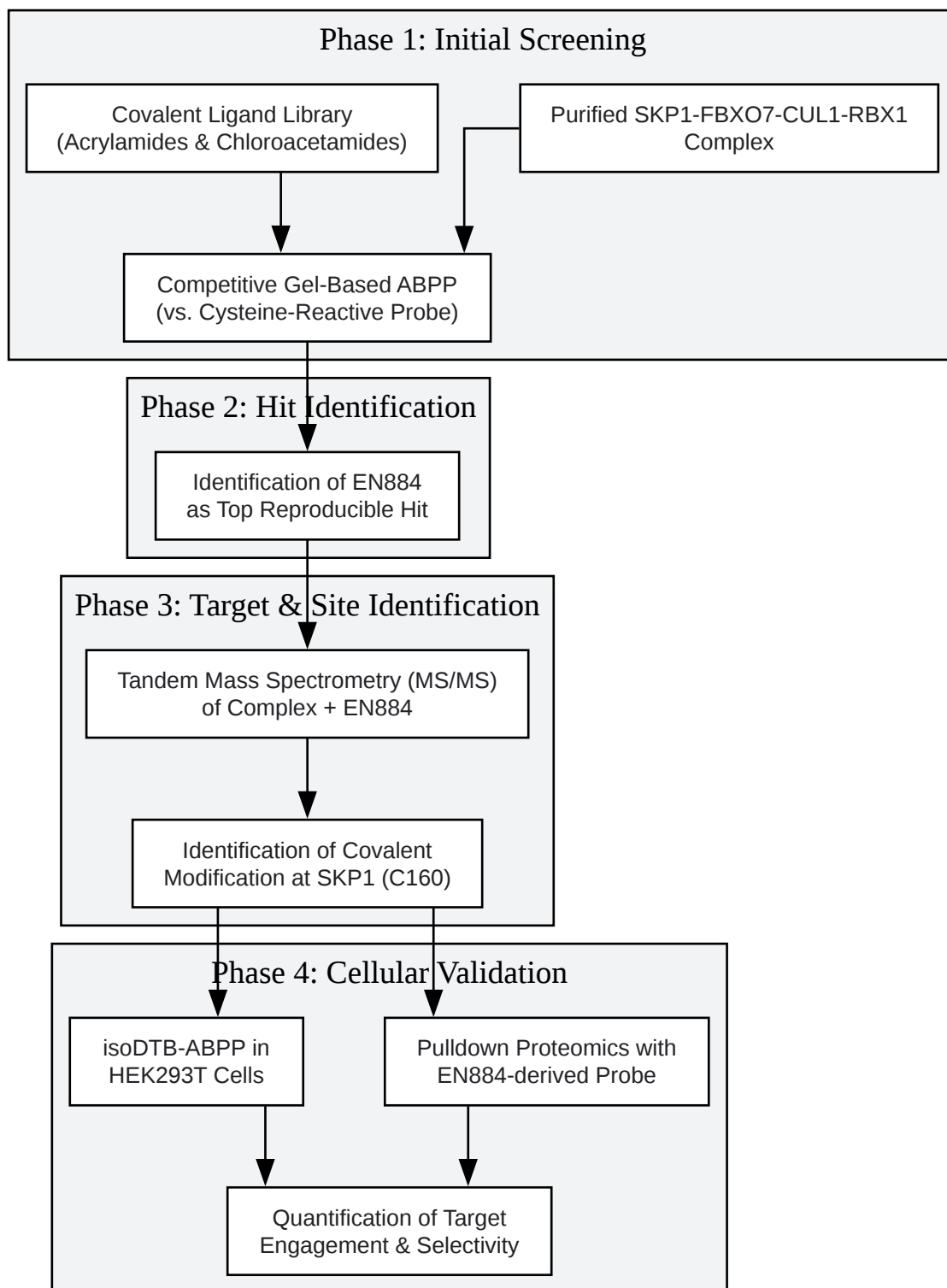
While the TPD field has seen rapid advancement, its scope has been limited by the small number of available E3 ligase recruiters. The discovery of novel, synthetically tractable ligands for different E3 ligases is a critical area of research to expand the applicability of TPD. This guide details the discovery of **EN884**, a covalent recruiter for the SKP1 protein, a key component of the Cullin-RING E3 ligase (CRL) family. The discovery was enabled by a chemoproteomics platform, specifically Activity-Based Protein Profiling (ABPP), which allows for the screening of covalent ligands against their protein targets in complex biological systems. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Chemoproteomics-Enabled Discovery of EN884

EN884 was identified from a library of cysteine-reactive covalent fragments through a competitive screening process designed to find molecules that interact with components of the SKP1-CUL1-F-box (SCF) E3 ligase complex.[\[1\]](#)

Experimental Workflow

The discovery process involved a multi-stage chemoproteomic workflow, starting with a broad screen and progressing to specific target identification and cellular validation.



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Caption: Workflow for the chemoproteomic discovery of **EN884**.

Key Experimental Protocols

Protocol 1: Competitive Gel-Based Activity-Based Protein Profiling (ABPP)

- **Library Preparation:** A diverse library of cysteine-reactive covalent fragments (bearing acrylamide and chloroacetamide warheads) was compiled.
- **Protein Complex:** The purified human SKP1-FBXO7-CUL1-RBX1 complex was used as the target.
- **Competition Assay:** Individual compounds from the covalent library were incubated with the protein complex to allow for potential binding.
- **Probe Labeling:** A broad-spectrum, cysteine-reactive fluorescent probe (e.g., IA-rhodamine) was added to the mixture. This probe labels cysteines that were not engaged by the test compound.
- **Analysis:** The samples were resolved by SDS-PAGE. A reduction in fluorescent signal for the SKP1 band in the presence of a test compound indicated that the compound successfully competed with the probe for a binding site.
- **Hit Confirmation:** Initial hits were repurchased and retested in dose-response format to confirm activity. **EN884** emerged as the top reproducible hit from this screen.^[1]

Target Identification and Binding Site Characterization

Following the initial screen, mass spectrometry was employed to confirm the direct target of **EN884** and to pinpoint the exact amino acid residue involved in the covalent interaction.

Binding Site Identification

Tandem mass spectrometry (MS/MS) analysis of the SKP1-FBXO7-CUL1-RBX1 complex after incubation with **EN884** definitively identified a single site of modification: Cysteine 160 (C160) on the SKP1 protein.^[1] This residue is located in a C-terminal region of SKP1 predicted to be

an intrinsically disordered region (IDR), a location whose flexibility is known to be important for interactions with various F-box proteins.[\[1\]](#)

Protocol 2: Binding Site Identification by Tandem Mass Spectrometry (MS/MS)

- Incubation: The purified SKP1-FBXO7-CUL1-RBX1 complex was incubated with an excess of **EN884** to ensure modification.
- Digestion: The protein complex was denatured, reduced, alkylated, and subsequently digested into smaller peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis: The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The MS/MS spectra were searched against a protein database. The software identified peptides whose mass was increased by an amount corresponding to the mass of **EN884**, and the MS/MS fragmentation pattern confirmed that the modification was located on the peptide containing C160.[\[1\]](#)

Quantitative Summary of Screening and Identification

Parameter	Method	Result	Reference
Initial Hit Identification	Competitive Gel-Based ABPP	EN884 identified as a top reproducible hit showing dose-response displacement of a cysteine-reactive probe.	[1]
Covalent Binding Site	Tandem Mass Spectrometry (MS/MS)	Cysteine 160 (C160) on SKP1.	[1]

Cellular Target Engagement and Selectivity

A critical step in evaluating a new covalent ligand is to assess its performance in a cellular context, determining both its ability to engage the intended target and its selectivity across the entire proteome.

Cellular Engagement Analysis

To measure the extent to which **EN884** engages SKP1 in living cells, an isotopic desthiobiotin-ABPP (isoDTB-ABPP) experiment was performed in HEK293T cells. The results showed that **EN884** engaged C160 on SKP1 by 7%.^[1] While this level of engagement may seem low, it is consistent with that observed for other covalent E3 ligase recruiters that have been successfully used in PROTAC applications.^[1] This may suggest that only a fraction of the total SKP1 pool needs to be engaged to elicit a biological effect, or that **EN884** preferentially engages a specific sub-population of SKP1 within the cell.^[1]

Protocol 3: Isotopic Desthiobiotin-ABPP (isoDTB-ABPP)

- **Cell Treatment:** HEK293T cells were treated with either **EN884** or a vehicle control (e.g., DMSO).
- **Lysis and Probe Labeling:** Cells were lysed, and the proteomes were labeled with a cysteine-reactive, alkyne-functionalized probe.
- **Click Chemistry:** The probe-labeled proteins were conjugated to an isotopically light (for vehicle) or heavy (for **EN884**-treated) desthiobiotin-azide tag via copper-catalyzed click chemistry.
- **Enrichment & Digestion:** The samples were combined, and biotinylated proteins were enriched using streptavidin beads. The enriched proteins were then digested into peptides.
- **LC-MS/MS Analysis:** Peptides were analyzed by mass spectrometry. The ratio of heavy to light peptides for SKP1 containing C160 was used to quantify the degree of target engagement by **EN884**.

Proteome-Wide Selectivity

To assess the selectivity of the **EN884** scaffold, a pulldown proteomics experiment was conducted using an alkyne-functionalized probe derived from **EN884**. This experiment revealed

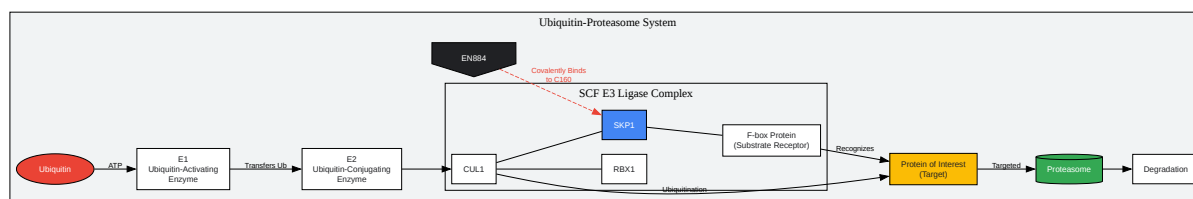
a statistically significant 2.8-fold enrichment of SKP1. However, the probe was not highly selective, as 414 other proteins were also significantly enriched out of 5,928 identified proteins. [1] Importantly, no other core components of the CUL1 E3 ligase complex were identified as off-targets.[1]

Quantitative Summary of Cellular Analysis

Parameter	Method	Result	Reference
Cellular Target Engagement	isoDTB-ABPP in HEK293T cells	7% engagement of C160 on SKP1.	[1]
Target Enrichment	Pulldown Proteomics	2.8-fold enrichment of SKP1.	[1]
Proteome-Wide Selectivity	Pulldown Proteomics	414 off-targets were significantly enriched out of 5,928 proteins identified.	[1]

Signaling Pathway Context and Future Applications

EN884 targets a critical node in the ubiquitin-proteasome system. SKP1 acts as an adaptor protein that links substrate-recognition proteins (F-box proteins) to the core E3 ligase machinery (CUL1-RBX1). By providing a covalent handle on SKP1, **EN884** opens the door to new strategies for hijacking this complex.



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Caption: Role of the SCF complex and **EN884**'s point of intervention.

The discovery of **EN884** serves as a valuable starting point for the development of SKP1-based degraders. The **EN884** scaffold can be elaborated with a linker and a warhead for a protein of interest, creating a novel PROTAC. While synthetic challenges were noted in extending the molecule off its pyridine ring, an analog replacing this ring with benzene was shown to retain comparable binding to SKP1, suggesting the scaffold is synthetically tractable. [1]

Conclusion

The discovery of **EN884** through a competitive chemoproteomics screen highlights the power of this platform for identifying novel, covalent E3 ligase recruiters. **EN884** covalently targets C160 on the adaptor protein SKP1, providing a new chemical tool to engage the SCF E3 ligase complex. Although cellular engagement is modest and selectivity requires further optimization, **EN884** represents a promising and synthetically tractable starting point for the development of next-generation TPD therapeutics. This work expands the toolbox of E3 ligase recruiters, a critical step toward unlocking the full potential of targeted protein degradation.

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